Product packaging for Dihydroxy Moxonidine(Cat. No.:CAS No. 352457-32-0)

Dihydroxy Moxonidine

Cat. No.: B586526
CAS No.: 352457-32-0
M. Wt: 209.209
InChI Key: SRLOQTXGPAIGCN-UHFFFAOYSA-N
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Description

Overview of Moxonidine (B1115): A Central Imidazoline (B1206853) I1 Receptor Agonist

Moxonidine is a second-generation, centrally acting antihypertensive medication used in the management of mild to moderate essential hypertension. nih.govdrugbank.comsmolecule.com Its mechanism of action is primarily attributed to its role as a selective agonist for the imidazoline I1 receptors located in the rostral ventrolateral medulla of the brainstem. drugbank.comnih.govresearchgate.net This interaction leads to a reduction in sympathetic nervous system activity, which in turn decreases systemic vascular resistance and lowers arterial blood pressure. drugbank.comresearchgate.net

Compared to older centrally acting antihypertensives like clonidine, moxonidine exhibits a significantly greater affinity for the imidazoline I1 receptor than for the α2-adrenergic receptor. researchgate.net This selectivity is thought to contribute to a more favorable side-effect profile, particularly with a lower incidence of sedation and dry mouth. drugbank.com Moxonidine is characterized by high bioavailability of approximately 88% and is primarily eliminated by the kidneys, with a substantial portion of the dose excreted as the unchanged parent drug. drugbank.comresearchgate.net While biotransformation is not the main route of clearance, a portion of the administered dose, estimated at 10-20%, does undergo metabolism. drugbank.comprobes-drugs.org

Table 1: Pharmacokinetic Properties of Moxonidine

Parameter Value Reference
Bioavailability ~88% drugbank.comresearchgate.net
Primary Target Imidazoline I1 Receptor nih.govresearchgate.net
Metabolism 10-20% of dose drugbank.comprobes-drugs.org
Primary Elimination Route Renal Excretion (unchanged drug) drugbank.com

The Role of Metabolite Identification in Understanding Drug Disposition and Pharmacological Activity Profiles

The identification and characterization of drug metabolites are critical components of the drug development process. This practice is essential for building a comprehensive understanding of a drug's disposition, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Regulatory bodies emphasize the importance of evaluating human metabolites to ensure the safety of a new drug candidate. nih.gov

Metabolite profiling serves several key functions:

Understanding Pharmacokinetics and Pharmacodynamics: Identifying metabolites is crucial for the correct interpretation of pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) data. nih.govresearchgate.net A metabolite may be pharmacologically active—contributing to the therapeutic effect or causing off-target effects—or it may be inactive. nih.gov

Assessing Safety and Toxicity: Metabolites can sometimes be responsible for adverse effects or toxicity. nih.gov Therefore, identifying them is a fundamental step in preclinical safety assessment.

Informing Drug Design: By identifying the parts of a molecule that are susceptible to metabolism (known as metabolic "soft spots"), medicinal chemists can potentially modify the drug's structure to improve its metabolic stability and pharmacokinetic properties. researchgate.net

Cross-Species Comparison: Comparing the metabolic profiles in humans to those in animal species used for toxicological studies is necessary to ensure that the animal models are appropriate for predicting human safety. researchgate.net

Rationale for Dedicated Research on Dihydroxy Moxonidine as a Key Oxidative Metabolite

This compound is a Phase I metabolite of moxonidine. drugbank.comnih.govpsu.edu Its formation occurs via oxidation reactions. nih.govnih.gov The metabolic pathway involves an initial oxidation of moxonidine—either on the pyrimidine (B1678525) ring's methyl group or the imidazoline ring—to form hydroxy moxonidine. drugbank.comnih.gov This intermediate is then subject to further oxidation to yield this compound. drugbank.comnih.govpsu.edu

The dedicated research leading to the identification of this compound is rooted in the necessity for a complete characterization of moxonidine's metabolic fate in humans. While the parent drug and dehydrogenated moxonidine are the most abundant components found in urine, a thorough investigation using sensitive analytical methods like liquid chromatography-tandem mass spectrometry was required to detect and identify minor metabolites. nih.govpsu.edu this compound was positively identified and confirmed with the use of authentic standards. psu.edu

Studies were conducted to synthesize major moxonidine metabolites, including this compound (designated as M4 in one study), to evaluate their pharmacological activity. nih.govresearchgate.net This research revealed that this compound was pharmacologically inactive when tested in spontaneously hypertensive rats. researchgate.net The rationale for its study, therefore, was not driven by an expected therapeutic contribution but by the principles of modern drug development, which demand a comprehensive understanding of all biotransformation pathways. Identifying even minor, inactive metabolites like this compound is essential for creating a complete ADME profile and ensuring a full accounting of the drug's disposition in the body, a key requirement for regulatory approval and safe clinical use.

Table 2: Investigated Moxonidine Metabolites and Their Formation

Compound Name Formation Pathway Pharmacological Activity Reference
Moxonidine Parent Drug Active nih.gov
Dehydrogenated Moxonidine Dehydrogenation of Hydroxy Moxonidine 1/10th of Moxonidine drugbank.comprobes-drugs.org
Hydroxy Moxonidine Oxidation of Moxonidine Not specified nih.govpsu.edu
This compound Oxidation of Hydroxy Moxonidine Inactive nih.govresearchgate.netpsu.edu
Hydroxymethyl Moxonidine Oxidation of Moxonidine Attenuated, short-lasting activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N5O2 B586526 Dihydroxy Moxonidine CAS No. 352457-32-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-hydroxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c1-4-11-6(14)5(7(15)12-4)13-8-9-2-3-10-8/h2-3H2,1H3,(H2,9,10,13)(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOQTXGPAIGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)NC2=NCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747679
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352457-32-0
Record name 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-hydroxy-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Biotransformation Pathways of Dihydroxy Moxonidine

Chemical Identity and Physico-Chemical Referencing of Dihydroxy Moxonidine (B1115)

The unique identification of a chemical compound is foundational to scientific research. For Dihydroxy Moxonidine, this is established through its CAS Registry Number and various molecular descriptors that define its composition and structure.

This compound is cataloged in chemical databases with a specific CAS Registry Number, ensuring its unambiguous identification in literature and research. axios-research.comclearsynth.comcalpaclab.com Its structure is further detailed by a variety of molecular descriptors. The chemical name provided by suppliers is 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one.

IdentifierValue
CAS Registry Number352457-32-0 axios-research.comcalpaclab.com
Chemical Name5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one
SynonymsMoxonidine Impurity 1

The elemental composition and mass of this compound are defined by its chemical formula and molecular weight, which are critical for analytical and laboratory applications. axios-research.comclearsynth.comcalpaclab.com

PropertyValue
Chemical FormulaC₈H₁₁N₅O₂ axios-research.comclearsynth.com
Molecular Weight209.21 g/mol axios-research.comcalpaclab.com

The structure of this compound arises from the metabolic oxidation of two distinct sites on the parent Moxonidine molecule. nih.govresearchgate.net Research into Moxonidine's metabolism has identified that oxidation can occur on the methyl group of the pyrimidine (B1678525) ring as well as on the imidazoline (B1206853) ring. nih.govdrugbank.com

This presents the possibility of several regioisomers for a dihydroxylated metabolite. Potential regioisomers could include:

A molecule hydroxylated at both the pyrimidine methyl group and the imidazoline ring.

A molecule with two hydroxylations on the imidazoline ring.

A molecule with hydroxylations on the pyrimidine ring itself, as suggested by the chemical name 5-((4,5-dihydro-1H-imidazol-2-yl)amino)-6-hydroxy-2-methylpyrimidin-4(3H)-one.

The specific isomer designated by CAS number 352457-32-0 represents one of these potential structures, which is utilized as a reference standard in analytical chemistry. axios-research.com

Mechanistic Investigations of this compound Formation

The biotransformation of Moxonidine into this compound is a multi-step process involving oxidative metabolic reactions.

This compound has been identified as a human metabolite of Moxonidine, formed through phase I oxidative metabolism. nih.govresearchgate.net The formation involves the introduction of two hydroxyl groups onto the parent molecule. Studies have shown that these oxidative reactions can target either the methyl group on the pyrimidine ring or the imidazoline ring. nih.govresearchgate.netdrugbank.com While it is understood that this is an oxidative process, the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Moxonidine in humans have not yet been definitively determined. drugbank.com

The metabolic conversion to this compound is not a single-step reaction. Research indicates a sequential pathway where Moxonidine is first oxidized to form a monohydroxylated intermediate. drugbank.com Specifically, the metabolite known as Hydroxy Moxonidine, which is hydroxylated on the imidazoline ring, has been identified as a direct precursor. researchgate.netdrugbank.com This Hydroxy Moxonidine metabolite can then undergo a subsequent oxidation reaction to yield the this compound metabolite. drugbank.comnih.gov This positions Hydroxy Moxonidine as a key intermediate in the metabolic cascade leading to further oxidized products.

Postulated Enzymatic Processes Underlying the Dihydroxylation of Moxonidine

The conversion of Moxonidine to this compound is an oxidative metabolic process. While the specific enzymes responsible for the metabolism of Moxonidine in humans have not been definitively identified, it is widely postulated that the cytochrome P450 (CYP450) superfamily of enzymes is involved in such phase I oxidative reactions. drugbank.com Dihydroxylation, in general, is a common enzymatic process for xenobiotic metabolism. wikipedia.org The formation of this compound from its precursor, Hydroxy Moxonidine, indicates a further oxidative step, likely catalyzed by the same or a similar enzymatic system. researchgate.netnih.gov

Comparative Metabolic Profiling: Species-Specific Generation of this compound

Significant differences have been observed in the metabolic profile of Moxonidine between humans and various animal species. These variations are particularly evident in the generation of certain metabolites, including this compound.

Human-Specific Formation of this compound

In studies conducted on healthy human subjects, this compound has been identified as a metabolite present in urine samples. nih.govsemanticscholar.orgresearchgate.net Following oral administration of radiolabeled Moxonidine, comprehensive metabolite profiling identified seven metabolites, with three of these being unique to humans. researchgate.net this compound (M4) is one of these human-specific metabolites, although it is considered a minor component compared to the unchanged parent drug and the major metabolite, dehydrogenated Moxonidine. nih.govresearchgate.net

Table 1: Key Human Metabolites of Moxonidine

Metabolite Name Metabolite Code Biotransformation Pathway
Dehydrogenated Moxonidine M1 Oxidation (Dehydrogenation)
Putative N-oxide of dehydrogenated moxonidine M2 Oxidation
Hydroxy Moxonidine M3 Oxidation (Hydroxylation)
This compound M4 Oxidation (Further Hydroxylation)
Hydroxymethyl Moxonidine M5 Oxidation

This table is based on findings reported in human metabolic studies. researchgate.net

Absence of this compound in Animal In Vivo and In Vitro Metabolic Studies

In contrast to human studies, metabolic investigations in animal models have not reported the formation of this compound. researchgate.net For instance, detailed studies on the metabolism and disposition of Moxonidine in Fischer 344 rats identified more than fifteen phase I and phase II metabolites, with the major ones being hydroxymethyl moxonidine and a carboxylic acid metabolite. nih.gov Notably, this compound was not listed among the identified metabolites in rats. nih.gov Research has explicitly stated that some of the metabolites identified in humans were not observed in animal species either in vivo or in vitro. researchgate.net This highlights a distinct inter-species variation in the metabolic handling of Moxonidine.

Table 2: Comparative Metabolic Profile of this compound

Species Presence of this compound Key Research Findings
Human Yes Identified as metabolite M4 in urine; considered a human-specific metabolite. researchgate.net
Rat (Fischer 344) No Not reported as a metabolite in extensive metabolic profiling studies. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Moxonidine
This compound
Hydroxy Moxonidine
Dehydrogenated Moxonidine
Hydroxymethyl Moxonidine
Carboxylic acid metabolite

Analytical Methodologies for the Detection and Quantification of Dihydroxy Moxonidine in Research Samples

High-Resolution Separation Techniques for Metabolite Analysis

Effective separation of the parent drug from its various metabolites is a primary challenge in analytical toxicology and pharmacology. High-resolution separation techniques are indispensable for isolating dihydroxy moxonidine (B1115) from a complex mixture of related compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pharmaceutical compounds and their metabolites from biological samples. nih.govpsu.edu Reversed-phase HPLC (RP-HPLC) methods have been successfully employed to resolve moxonidine and its metabolites. nih.gov For instance, studies have utilized C18 columns with a mobile phase consisting of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile, to achieve separation. researchgate.netresearchgate.net In one study, metabolites of moxonidine were effectively separated using a gradient elution with an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. psu.edu The precise conditions, including the column type, mobile phase composition, and flow rate, are optimized to ensure adequate resolution between the parent compound and its various metabolic products, including dihydroxy moxonidine. psu.edunih.gov

Table 1: Examples of HPLC Conditions for Moxonidine and Metabolite Analysis
TechniqueColumnMobile PhaseFlow RateDetectionReference
HPLCLichrospher ODS (5 µm, 250 mm x 4.6 mm)10 mmol/L Ammonium Acetate Buffer:Methanol (20:80 v/v)Not SpecifiedESI-MS nih.gov
RP-HPLCCybersil C18 (250mm x 4.6mm, 5µm)Methanol:Acetonitrile:Phosphate Buffer (pH 3) (35:35:30 v/v/v)1.0 ml/minUV at 215 nm researchgate.net
HILICZorbax RX-SIL (250 mm × 4.6 mm, 5 μm)Acetonitrile:40 mM Ammonium Formate Buffer (pH 2.8) (80:20 v/v)1 mL/minUV at 255 nm researchgate.net
HPLCNot SpecifiedGradient of (A) 50 mM Ammonium Acetate (pH 5.0) and (B) Acetonitrile1 ml/minRadioactivity & MS psu.edu

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and superior resolution due to the use of columns with smaller particle sizes (typically under 2 µm). mdpi.comresearchgate.net This enhanced separation capability is particularly advantageous for resolving complex mixtures of metabolites which may be present in low concentrations and have similar chemical structures. researchgate.net Stability-indicating UHPLC methods have been developed for moxonidine and its degradation products, demonstrating the technique's power to separate the parent drug from closely related impurities. researchgate.net While specific studies focusing solely on this compound using UHPLC are not prevalent, the methods developed for moxonidine provide a strong foundation. The increased peak capacity and sensitivity of UHPLC make it an ideal platform for the demanding requirements of metabolite analysis in non-clinical research samples. mdpi.com

Advanced Mass Spectrometric Approaches for Structural Confirmation and Quantification

While chromatographic techniques separate the components of a sample, mass spectrometry (MS) provides the detection, identification, and quantification of the individual molecules.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for drug metabolism studies. nih.govpsu.edu This technique was instrumental in identifying the metabolites of moxonidine, including this compound, in human plasma and urine samples. nih.govresearchgate.net The process involves the separation of metabolites by LC, followed by ionization (commonly electrospray ionization - ESI) and analysis by two mass analyzers in series (tandem MS). nih.govdoi.org The first mass spectrometer selects the protonated molecular ion of the compound of interest, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity. jchr.orgrjptonline.org For quantification, a specific precursor-to-product ion transition is monitored in what is known as multiple reaction monitoring (MRM), providing excellent sensitivity and selectivity. jchr.orgrjptonline.org

Table 2: Mass Spectrometry Parameters for Moxonidine and its Metabolites
CompoundIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)TechniqueReference
MoxonidinePositive ESI242.2Not Specified (SIM)LC-ESI-MS nih.gov
MoxonidinePositive ESI242.05206.1, 199.05LC-MS/MS jchr.orgrjptonline.org
Clonidine (IS)Positive ESI230.1213.1LC-MS/MS jchr.org
Dehydrogenated Moxonidine N-oxidePositive ESI256Not SpecifiedLC-MS/MS psu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a powerful tool for identifying unknown metabolites. researchgate.net this compound has a chemical formula of C8H11N5O2 and a molecular weight of 209.21 g/mol . allmpus.comsimsonpharma.compharmaffiliates.com In contrast, the parent drug, moxonidine, has a formula of C9H12ClN5O and a monoisotopic mass of 241.0730377 Da. nih.gov HRMS can easily distinguish between these two compounds based on their exact masses, providing unambiguous confirmation of the metabolite's identity. This capability is crucial in non-clinical research to differentiate a metabolite from other endogenous or exogenous compounds in a biological sample.

Development and Validation of Analytical Assays for this compound in Biological Matrices (Non-Clinical)

The development of a robust analytical assay for this compound in non-clinical biological matrices (e.g., plasma, urine, tissue homogenates) is essential for reliable research findings. This process involves creating a method and then validating it to ensure it is fit for its intended purpose. Validation is performed according to established guidelines and assesses several key parameters. researchgate.net

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a specific range. doi.org For moxonidine assays, linearity has been established over ranges such as 0.01976–9.88 ng/mL. nih.govdoi.org

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov For moxonidine, a sensitive LC-MS method achieved an LOQ of 0.01976 ng/mL in human plasma. nih.govdoi.org

Recovery: The efficiency of the extraction process used to remove the analyte from the complex biological matrix. revvity.com

Matrix Effect: The influence of other components in the biological sample on the ionization and measurement of the analyte. rjptonline.orgrevvity.com

Developing and validating an assay for this compound would follow these same principles, building upon the established methods for the parent drug to ensure accurate and reproducible quantification in research samples. researchgate.netrjptonline.org

Table 3: Reported Validation Parameters for Moxonidine Assays in Biological Matrices
ParameterReported Value/RangeMatrixMethodReference
Linearity0.01976–9.88 ng/mL (r = 0.9999)Human PlasmaLC-ESI-MS nih.govdoi.org
Linearity5.004 to 10345.023 pg/mlPlasmaLC-MS/MS jchr.orgrjptonline.org
LOQ0.01976 ng/mLHuman PlasmaLC-ESI-MS nih.govdoi.org
Accuracy (Recovery)93.66%–114.08%PharmaceuticalsHILIC researchgate.net
Precision (RSD)0.56%–2.55%PharmaceuticalsHILIC researchgate.net

Calibration Curve Construction and Linearity Assessment

In the quantitative analysis of this compound in research samples, the construction of a reliable calibration curve is a foundational step. This process involves preparing a series of standards with known concentrations of the analyte, this compound. The analytical instrument's response to each standard is measured, and a curve is generated by plotting the response against the concentration. The linearity of this curve is a critical parameter, as it demonstrates that the measurement response is directly proportional to the concentration of the analyte over a specific range.

Methodologies such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are frequently employed for the analysis of Moxonidine and its metabolites. doi.orgjchr.org For instance, in an LC-MS/MS method developed for Moxonidine, linearity was established over a concentration range of 5.004 to 10345.023 pg/mL. jchr.org Another liquid chromatography-electrospray ionisation-mass spectrometry (LC-ESI-MS) method for Moxonidine showed linearity in the concentration range of 0.01976–9.88 ng/mL. doi.orgnih.gov

The linearity of a calibration curve is typically evaluated using the coefficient of correlation (r) or the coefficient of determination (r²). annlabmed.org A value close to 1 (e.g., >0.99) indicates a strong linear relationship. ijpda.orgresearchgate.net For example, a validated LC-ESI-MS method for Moxonidine reported a correlation coefficient (r) of 0.9999. doi.orgnih.gov Similarly, a high-performance thin-layer chromatography (HPTLC) method for Moxonidine demonstrated good linear relationships over a concentration range of 100-3500 ng/band. austinpublishinggroup.com It is essential to use a sufficient number of calibration points (typically a minimum of five) to accurately define the linear range. restek.com

Table 1: Examples of Linearity Data from Analytical Methods for Moxonidine

Analytical MethodConcentration RangeCorrelation Coefficient (r or r²)Source
LC-ESI-MS0.01976–9.88 ng/mLr = 0.9999 doi.orgnih.gov
LC-MS/MS5.004 to 10345.023 pg/mlNot Specified jchr.org
HPTLC100–3500 ng/bandNot Specified austinpublishinggroup.com
First-Order Derivative Spectrophotometry10-50 μg/mlr = 0.999 ijpda.org

Evaluation of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical assay. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. nih.gov

For highly sensitive analytical methods like LC-MS, these limits are determined by analyzing samples with decreasing concentrations of the analyte. The LOD is often established based on the signal-to-noise ratio (commonly a ratio of 3:1), while the LOQ requires a higher signal-to-noise ratio (e.g., 10:1) and must meet specific criteria for precision and accuracy (e.g., coefficient of variation less than 20%). nih.gov

In the context of Moxonidine analysis, which provides a proxy for its metabolites, a sensitive LC-ESI-MS method established a lower limit of quantification (LOQ) at 0.01976 ng/mL in human plasma, which was identifiable and reproducible. doi.orgnih.gov An HPTLC method reported an LOD of 45.69 ng/band and an LOQ of 138.44 ng/band for Moxonidine. austinpublishinggroup.com The determination of these limits is fundamental for ensuring that the analytical method is suitable for its intended research purpose, particularly when trace levels of this compound are expected in biological samples.

Table 2: Reported LOD and LOQ Values for Moxonidine Assays

Analytical MethodLODLOQSource
HPTLC45.69 ng/band138.44 ng/band austinpublishinggroup.com
LC-ESI-MSNot Reported0.01976 ng/mL doi.orgnih.gov
HPLC0.13 µg/mL0.44 µg/mL researchgate.net
LC-MS/MS (for 1α,25 Dihydroxy Vitamin D)1.5 pmol/L3.0 pmol/L nih.gov

Precision and Accuracy Determination in Research Assay Development

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean of a set of results to the true or accepted reference value, often determined through recovery studies. researchgate.net

In the development of assays for this compound, both intra-day precision (within-run) and inter-day precision (between-run) are evaluated. This involves analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days. For example, a validated thin-layer chromatography method for Moxonidine and its impurities demonstrated precision with RSD values ranging from 0.56% to 2.55%. researchgate.net

Accuracy is assessed by spiking a blank matrix (e.g., plasma or urine) with a known amount of the this compound reference standard at different concentrations. The percentage recovery is then calculated. A study on Moxonidine reported accuracy with recovery values between 93.66% and 114.08%. researchgate.net Another study analyzing Moxonidine in plasma found interassay accuracy (%RE) was between -5.64% and 1.68%. researchgate.net These validation parameters ensure the reliability and trustworthiness of the data generated in a research setting.

Table 3: Precision and Accuracy Data from Moxonidine Assays

Analytical MethodParameterFindingSource
TLC-DensitometryPrecision (RSD)0.56%–2.55% researchgate.net
TLC-DensitometryAccuracy (Recovery)93.66%–114.08% researchgate.net
LC-MS/MSInter-assay Accuracy (%RE)-5.64% to 1.68% researchgate.net
First-Order Derivative SpectrophotometryAccuracy (Recovery)99.50% to 100.50% ijpda.org

Role of Synthesized Reference Standards and Stable Isotope-Labeled Analogs in Analytical Research

Synthesized reference standards are highly purified compounds that are essential for the accurate identification and quantification of analytes in a sample. In the analysis of this compound, a well-characterized reference standard of this specific metabolite is indispensable. synzeal.com These standards are used to create calibration curves, prepare quality control samples, and confirm the identity of the analyte based on its retention time and mass spectral characteristics. synzeal.com Commercial suppliers provide reference standards for this compound (CAS No. 352457-32-0), which are critical for method validation, stability studies, and quality control in pharmaceutical research. synzeal.compharmaffiliates.comsimsonpharma.comsimsonpharma.com

Stable isotope-labeled (SIL) analogs are compounds in which one or more atoms have been replaced by a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). google.com For instance, Moxonidine-D3 and Moxonidine-D4 are deuterium-labeled analogs of Moxonidine. synzeal.comveeprho.com These SIL analogs are ideal internal standards for quantitative mass spectrometry-based assays. veeprho.com Because they have nearly identical chemical and physical properties to the unlabeled analyte (this compound), they co-elute during chromatography and experience similar ionization effects in the MS source. annlabmed.org However, they are distinguishable by their mass-to-charge ratio. The use of an SIL internal standard corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification. veeprho.com The use of radiolabeled compounds, such as [¹⁴C₃]moxonidine, has also been instrumental in metabolism studies to identify and profile metabolites like this compound. researchgate.netresearchgate.netresearchgate.net

Pharmacological Activity Assessment and Structure Activity Relationship Sar of Dihydroxy Moxonidine

In Vitro Pharmacological Characterization of Moxonidine (B1115) Metabolites

The journey of moxonidine in the body results in several metabolites, including dihydroxy moxonidine, through oxidation processes. psu.eduresearchgate.net These metabolic transformations occur on both the methyl group of the pyrimidine (B1678525) ring and the imidazoline (B1206853) ring. psu.eduresearchgate.netresearchgate.net

Receptor Binding Affinity Studies (e.g., Imidazoline I1 and α2-Adrenoceptors)

Moxonidine's primary antihypertensive effect is mediated through its high affinity for imidazoline I1 receptors and, to a lesser extent, α2-adrenoceptors. nih.govresearchgate.netnih.gov Receptor binding studies have been crucial in differentiating the activity of moxonidine from its metabolites. While specific binding affinity data for this compound is not extensively detailed in the reviewed literature, the focus of such studies has been on the parent drug's high selectivity for I1-imidazoline receptors. nih.govnih.gov Moxonidine exhibits a significantly greater affinity for I1 receptors compared to α2-adrenoceptors, a property that distinguishes it from older centrally acting antihypertensives. nih.govwikipedia.org The antihypertensive potency of various centrally acting agents has been shown to correlate with their binding affinity at I1-imidazoline sites. researchgate.net

Cell-Based Functional Assays

Cell-based functional assays are instrumental in determining the physiological response elicited by a compound at its target receptor. For moxonidine and its analogs, these assays would typically measure the downstream signaling events following receptor activation. While detailed results for this compound in such assays are not prominently available, the documented pharmacological inactivity of most moxonidine metabolites in vivo suggests a lack of significant functional activity at the cellular level. researchgate.net In contrast, moxonidine's agonistic activity at I1 receptors leads to a reduction in sympathetic nervous system outflow. researchgate.net

Preclinical In Vivo Evaluation of this compound's Bioactivity

Studies in Animal Models (e.g., Spontaneously Hypertensive Rats)

Spontaneously hypertensive rats (SHRs) are a standard model for evaluating antihypertensive agents. nih.gov In these models, moxonidine has been shown to effectively lower blood pressure. nih.gov When various metabolites of moxonidine were tested in SHRs, the majority, including by extension this compound, were found to be inactive. researchgate.net One study explicitly mentions that metabolites M1, M3, M4 (this compound), and M6 were found to be inactive. researchgate.net Only the hydroxymethyl metabolite demonstrated a short-lived and attenuated decrease in blood pressure compared to the parent compound. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis: this compound vs. Parent Compound

The stark difference in pharmacological activity between moxonidine and its dihydroxy metabolite highlights critical structure-activity relationships. The metabolic oxidation that leads to the formation of this compound significantly alters the molecule's properties, rendering it inactive. psu.eduresearchgate.netresearchgate.net

The key structural features of moxonidine essential for its pharmacological activity include the specific arrangement of the chlorophenylamine and imidazoline moieties. The introduction of two hydroxyl groups, as seen in this compound, likely disrupts the optimal binding of the molecule to the I1-imidazoline and α2-adrenergic receptors. This alteration in chemical structure is the primary reason for the observed pharmacological inactivity.

In contrast, the parent compound, moxonidine, possesses the necessary structural integrity to effectively interact with its target receptors and elicit a therapeutic response. The antihypertensive effects of other metabolites, such as 4,5-dehydromoxonidine, are significantly lower than that of moxonidine, further emphasizing the specific structural requirements for potent activity. nih.govdrugbank.com

Impact of Dihydroxylation on Receptor Interaction and Signal Transduction

Moxonidine exerts its primary antihypertensive effect by acting as a selective agonist for the imidazoline I1 receptor, with a much lower affinity for α2-adrenergic receptors. wikipedia.orgresearchgate.netnih.govwikiwand.com This selectivity is crucial for its mechanism of action, which involves reducing sympathetic nervous system activity. wikipedia.org The metabolic process of oxidation, which converts Moxonidine into various metabolites including Hydroxy Moxonidine and subsequently this compound, occurs on either the methyl group of the pyrimidine ring or the imidazoline ring. nih.govdrugbank.com

The introduction of two hydroxyl groups significantly increases the polarity of the molecule. This change is critical as the binding of ligands to receptors like the I1-imidazoline receptor depends on a precise combination of steric and electronic properties. While direct binding affinity data for this compound is not extensively detailed in the available literature, studies on other Moxonidine metabolites provide strong inferential evidence. For instance, the 4,5-dehydromoxonidine and guanidine (B92328) metabolites exhibit antihypertensive effects that are merely 1/10 and 1/100 that of the parent Moxonidine, respectively. drugbank.commedsinfo.com.aunih.gov Furthermore, hydroxymethyl moxonidine is known to be less active and shorter-acting than moxonidine. researchgate.net This drastic reduction in activity for other metabolites strongly suggests that this compound possesses a significantly diminished affinity for the I1-imidazoline receptor.

The signal transduction pathway for I1-imidazoline receptors involves complex mechanisms, including the hydrolysis of phosphatidylcholine to produce diacylglycerol (DAG). researchgate.netmedchemexpress.com The reduced affinity of this compound for the receptor would logically lead to a decreased ability to initiate this signaling cascade, resulting in a substantial loss of the sympatho-inhibitory effect seen with the parent compound.

Correlation Between Structural Modifications and Loss of Pharmacological Efficacy

The structure-activity relationship (SAR) for Moxonidine and its derivatives indicates that the specific arrangement of its chemical groups is finely tuned for optimal pharmacological activity. The metabolic conversion to this compound introduces two key structural modifications: the addition of two polar hydroxyl (-OH) groups.

This dihydroxylation leads to a profound loss of pharmacological efficacy. The primary reasons for this are:

Altered Receptor Binding: The added hydroxyl groups increase the molecule's hydrophilicity and can lead to steric hindrance within the receptor's binding pocket. This change disrupts the precise lock-and-key fit required for effective receptor activation, thereby lowering binding affinity.

Modified Electronic Distribution: The electron-withdrawing nature of the hydroxyl groups alters the electronic landscape of the molecule, which is a critical factor for receptor interaction.

Reduced Lipophilicity: Increased polarity reduces the ability of the compound to cross biological membranes, such as the blood-brain barrier, to reach its central site of action in the rostral ventrolateral medulla. nih.gov

Studies have identified several metabolites of Moxonidine, with most showing significantly reduced or no activity. researchgate.net This pattern underscores that the metabolic modifications, including dihydroxylation, are key steps in the deactivation and subsequent elimination of the drug.

Table 1: Pharmacological Activity of Moxonidine and its Metabolites

Compound Modification from Moxonidine Relative Antihypertensive Activity Reference
Moxonidine Parent Compound 1 wikipedia.orgresearchgate.net
4,5-Dehydromoxonidine Dehydrogenation 1/10 drugbank.commedsinfo.com.aunih.gov
Guanidine Metabolite Opening of Imidazoline Ring 1/100 drugbank.commedsinfo.com.aunih.gov
Hydroxymethyl Moxonidine Hydroxylation of Methyl Group Less active than Moxonidine researchgate.net
This compound Dihydroxylation Presumed to be significantly less active/inactive nih.govdrugbank.comresearchgate.net

Computational Chemistry and Molecular Modeling for SAR Elucidation

To further understand the loss of efficacy in this compound, computational methods offer powerful tools for analysis, even when experimental data is limited.

Molecular Docking Simulations of this compound with Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. While specific docking studies for this compound are not prominent in the reviewed literature, the methodology provides a clear hypothesis for its reduced activity.

A simulation would involve:

Preparation: Obtaining the 3D structures of the I1-imidazoline receptor (often a homology model) and the this compound ligand.

Docking: Using software to fit the ligand into the receptor's binding site in various possible conformations.

Scoring: Calculating the binding energy for each pose to identify the most stable interaction.

It is hypothesized that docking simulations would reveal a lower binding affinity (a less favorable binding energy score) for this compound compared to Moxonidine. This would likely be due to unfavorable steric interactions from the hydroxyl groups and a less optimal orientation within the binding pocket, preventing key interactions necessary for receptor activation.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can elucidate the intrinsic electronic and structural properties of a molecule. researchgate.net For this compound, these calculations would be invaluable for understanding how dihydroxylation impacts its behavior at an atomic level.

Conformational Analysis: This analysis explores the range of possible 3D shapes (conformers) a molecule can adopt and their relative energies. drugdesign.org The addition of two hydroxyl groups would introduce new possibilities for intramolecular hydrogen bonding, potentially altering the preferred conformation of this compound compared to the parent drug. This change in the lowest-energy shape could make it less compatible with the receptor's binding site.

Electronic Properties: Calculations can map the molecule's electrostatic potential surface, indicating regions of positive and negative charge. They also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Dihydroxylation would significantly alter these properties, making the molecule more polar and changing its ability to participate in the electronic interactions required for receptor binding and activation.

Table 2: Hypothetical Comparison of Calculated Properties

Property Moxonidine This compound (Predicted) Implication of Change
Conformation Pyrimidine and imidazolidine (B613845) rings in a specific mutual orientation researchgate.net Altered due to new hydrogen bonding possibilities Less optimal fit in the receptor binding site
Electrostatic Potential Balanced distribution of charge Increased negative potential around hydroxyl groups Altered electrostatic interactions with receptor residues
Dipole Moment Moderate Significantly Higher Increased polarity, reduced ability to cross blood-brain barrier
HOMO-LUMO Gap Specific energy gap Altered energy gap Change in chemical reactivity and stability

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound

QSAR modeling attempts to correlate variations in the chemical structures of a group of compounds with their biological activity using statistical methods. A QSAR study on Moxonidine and its metabolites, including this compound, could create a mathematical model to predict antihypertensive activity.

Though a specific QSAR model for this compound is not available in the reviewed literature, such a model would typically involve:

Data Collection: Gathering a dataset of Moxonidine analogues and metabolites with their measured biological activities.

Descriptor Calculation: Computing various physicochemical properties (descriptors) for each molecule, such as polarity, size, and electronic parameters.

Model Building: Using statistical regression to build an equation that links the descriptors to the activity.

For this compound, descriptors representing increased polarity and hydrogen-bonding capacity would likely show a strong negative correlation with antihypertensive activity in the QSAR model, quantitatively confirming that hydroxylation is a key factor in its loss of efficacy.

Future Research Avenues and Unresolved Questions Concerning Dihydroxy Moxonidine

Precise Identification of Cytochrome P450 Isoforms or Other Enzymes Mediating Dihydroxylation

The formation of Dihydroxy Moxonidine (B1115) is a result of the oxidation of moxonidine. psu.eduresearchgate.netresearchgate.netnih.gov This process can occur on the methyl group or the imidazoline (B1206853) ring of the moxonidine molecule, leading to intermediates such as hydroxymethyl moxonidine and hydroxy moxonidine. psu.eduresearchgate.netresearchgate.netnih.govdrugbank.com Further oxidation of the hydroxy moxonidine metabolite results in the formation of Dihydroxy Moxonidine. drugbank.comnih.gov

While it is established that cytochrome P450 (CYP450) enzymes are crucial for the metabolism of many drugs, the specific isoforms responsible for the dihydroxylation of moxonidine have not yet been definitively identified. drugbank.comnih.gov Future research should focus on pinpointing the specific CYP450 isoenzymes, or potentially other enzyme families, that catalyze this two-step hydroxylation process. This could be achieved through in vitro studies using a panel of recombinant human CYP450 isoforms to assess their individual capacities to metabolize moxonidine to its hydroxylated and dihydroxylated forms. nih.govrsc.org Such studies would provide a more complete picture of moxonidine's metabolic fate and could help predict potential drug-drug interactions.

Investigation of this compound's Potential as a Biomarker for Moxonidine Metabolism

The extent of moxonidine metabolism varies among individuals. This compound, as a downstream product of this metabolism, could potentially serve as a biomarker to phenotype an individual's moxonidine metabolic capacity. The presence and concentration of this compound in biological samples like urine could reflect the activity of the metabolic pathways responsible for its formation. psu.eduresearchgate.net

Synthesis of Specific Isomers of this compound for Detailed Pharmacological and Analytical Studies

This compound is currently identified as a metabolite, but its specific chemical structure, including the precise positions of the two hydroxyl groups, is not fully elucidated. psu.eduresearchgate.net The synthesis of specific isomers of this compound is a critical next step for comprehensive investigation. Chemical synthesis would provide pure standards of each potential isomer, which is essential for definitive analytical identification and for conducting detailed pharmacological studies. researchgate.netnih.gov

The synthesis could potentially be adapted from established methods for creating related heterocyclic compounds or by modifying existing synthesis routes for moxonidine and its other metabolites. gpatindia.commdpi.comgoogle.com Once synthesized, these isomers can be used to determine which one(s) are produced biologically and to assess their individual pharmacological activities. For instance, while some moxonidine metabolites have been found to be inactive, the activity of this compound has not been reported. researchgate.net

Exploration of Any Non-Pharmacological Biological Roles or Interactions of this compound

Beyond potential direct pharmacological effects, this compound might have other biological roles or interactions that are currently unknown. As a metabolite, it could interact with various endogenous molecules or cellular processes in ways that are distinct from the parent drug.

Future research could investigate whether this compound interacts with other receptors, enzymes, or transport systems. This could involve broad-based screening assays to identify any unforeseen biological targets. Understanding these potential interactions is important for a complete safety and activity profile of moxonidine and its metabolic products.

Advanced Spectroscopic Studies for Comprehensive Structural Characterization (e.g., NMR, X-ray Crystallography of synthetic standards)

A definitive structural characterization of this compound is paramount. While mass spectrometry has been used to identify its presence in biological samples, this technique alone does not provide a complete three-dimensional structure. psu.eduresearchgate.net

Q & A

Q. What are the primary mechanisms through which dihydroxy moxonidine exerts its antihypertensive effects?

this compound acts centrally via stimulation of imidazoline I1-receptors in the rostral ventrolateral medulla (RVLM), reducing sympathetic outflow and peripheral vascular resistance. Unlike clonidine, it exhibits minimal α2-adrenoceptor activity, minimizing side effects like sedation. Key methodologies to validate this include microinjection of selective antagonists (e.g., GABAA receptor antagonist bicuculline) into the RVLM, paired with hemodynamic monitoring (blood pressure, renal sympathetic nerve activity) in anesthetized rat models .

Q. What experimental models are commonly used to study the cardiovascular effects of this compound?

Studies frequently employ in vivo rat models, including:

  • Anesthetized rats : For acute cardiovascular responses (e.g., blood pressure changes via intravenous or intracerebroventricular administration).
  • Conscious rats with telemetry : To assess chronic effects on blood pressure and heart rate.
  • Pylorus-ligated rats : To isolate peripheral gastrointestinal actions (e.g., gastric acid suppression). Techniques such as microdialysis (measuring GABA release in the RVLM) and Western blotting (GABA receptor expression) are critical for mechanistic validation .

Q. How is receptor specificity for this compound determined in preclinical studies?

Receptor specificity is assessed using:

  • Comparative agonist studies : Contrasting effects with clonidine (dual imidazoline/α2-adrenoceptor agonist) to isolate imidazoline I1-receptor contributions.
  • Selective antagonists : Co-administration with agents like S-methylisothiourea (iNOS inhibitor) or CGP35348 (GABAB antagonist) to block specific pathways.
  • Gene knockout models : Evaluating hypertensive responses in animals lacking imidazoline or α2-adrenoceptor genes .

Advanced Research Questions

Q. How do researchers address conflicting evidence on the role of imidazoline receptors versus α2-adrenoceptors in mediating moxonidine’s effects?

Contradictions are resolved through:

  • Dose-response analyses : Lower doses preferentially activate imidazoline receptors, while higher doses may engage α2-adrenoceptors.
  • Receptor localization studies : Immunohistochemistry in the RVLM to map receptor density and distribution.
  • Functional antagonism : Pretreatment with selective inhibitors (e.g., yohimbine for α2-adrenoceptors) to dissect pathway contributions. For example, bicuculline (GABAA antagonist) attenuates moxonidine’s sympathoinhibition, confirming GABAergic mediation independent of α2-adrenoceptors .

Q. What methodologies are employed to distinguish between central and peripheral gastrointestinal effects of this compound?

  • Central vs. systemic administration : Intracerebroventricular (ICV) injection isolates central effects, while intraperitoneal (IP) administration evaluates systemic actions.
  • Pylorus ligation : Prevents gastric emptying to measure acid secretion independent of central modulation.
  • Ethanol-induced mucosal injury models : Assess gastric protection via pH monitoring and lesion quantification. Studies show moxonidine’s anti-secretory effects (ED50 = 0.04 mg/kg) are more potent than clonidine, suggesting imidazoline receptor dominance .

Q. How does chronic administration of this compound alter GABAergic signaling in the RVLM, and what techniques validate these changes?

Chronic ICV infusion in rats upregulates GABAA and GABAB receptor subunits (e.g., GABAA-Rα2, GABAB-R1) in the RVLM, measured via:

  • Western blotting : Quantifying protein expression changes.
  • Microdialysis : Detecting increased GABA release post-administration.
  • Hemodynamic monitoring : Correlating receptor upregulation with sustained reductions in blood pressure (e.g., baseline BP decreases from 105 ± 4 mmHg to 85 ± 5 mmHg after chronic infusion) .

Q. What experimental designs are used to analyze the interaction between nitric oxide (NO) and GABAergic pathways in moxonidine’s mechanism?

  • Dual inhibition studies : Co-administering S-methylisothiourea (iNOS inhibitor) and GABA receptor antagonists (e.g., bicuculline) to assess additive/synergistic effects on blood pressure.
  • Chronic infusion models : Measuring iNOS protein upregulation in the RVLM via Western blotting after prolonged moxonidine exposure.
  • Neuronal activity recordings : Patch-clamp electrophysiology on RVLM pre-sympathetic neurons to evaluate NO-GABA crosstalk .

Q. How can preclinical findings on this compound’s metabolic effects (e.g., hypophagia) be translated to clinical research?

  • Obese hypertensive rat models : Monitor body weight, food intake, and plasma free-fatty acid (FFA) levels during chronic dosing.
  • Human trials : Phase 3 studies (n = 9295 patients) assess secondary endpoints like weight change and FFA suppression.
  • Ethical frameworks : Adhere to guidelines for dual-use research (e.g., metabolic benefits vs. potential hypotension risks) by incorporating independent oversight committees .

Methodological Considerations

  • Dosage standardization : Use ED50 values (e.g., 0.04 mg/kg for gastric acid suppression) to ensure reproducibility .
  • Statistical rigor : Apply ANOVA for longitudinal data (e.g., chronic infusion effects) and Bonferroni correction for multiple comparisons .
  • Data transparency : Raw datasets (e.g., microdialysis GABA levels) should be archived in supplementary materials per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.